N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide
Description
N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide is a synthetic organic compound It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, with additional hydroxyl and methoxy groups on the phenyl ring
Properties
IUPAC Name |
N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-18-8-13(4-5-13)7-12(17)14-10-3-2-9(15)6-11(10)16/h2-3,6,15-16H,4-5,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDUDIUNAVOHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC(=O)NC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Acetamide Moiety: This step involves the reaction of the cyclopropyl intermediate with an acetamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.
Introduction of Hydroxyl and Methoxy Groups: The phenyl ring is functionalized with hydroxyl and methoxy groups through electrophilic aromatic substitution reactions, using reagents such as methanol and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dihydroxyphenyl)acetamide: Lacks the cyclopropyl and methoxymethyl groups, potentially altering its chemical and biological properties.
2-(Cyclopropyl)acetamide: Does not have the phenyl ring or hydroxyl groups, which may affect its reactivity and applications.
N-(2,4-dimethoxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide: Similar structure but with methoxy groups instead of hydroxyl groups, which could influence its solubility and reactivity.
Uniqueness
N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and methoxymethyl groups on the phenyl ring, along with the cyclopropyl group, distinguishes it from other similar compounds and may enhance its utility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
